molecular formula C17H16BrNO5 B6068764 (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid

Cat. No.: B6068764
M. Wt: 394.2 g/mol
InChI Key: NWRARBMECCLAFV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid is a synthetic organic compound with a complex structure It features a furan ring substituted with a bromine atom, an amide linkage, and a phenyl ring with a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid typically involves multiple steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Amide Linkage: The brominated furan is then reacted with an appropriate amine to form the amide bond.

    Coupling with Phenyl Ring: The amide intermediate is coupled with a phenyl ring substituted with a propan-2-yloxy group through a Heck reaction, using palladium catalysts and suitable ligands.

    Final Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine atom and the amide linkage can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of aromatic rings and functional groups.

Uniqueness

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid is unique due to its combination of a brominated furan ring, an amide linkage, and a phenyl ring with a propan-2-yloxy group. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-10(2)23-12-5-3-11(4-6-12)9-13(17(21)22)19-16(20)14-7-8-15(18)24-14/h3-10H,1-2H3,(H,19,20)(H,21,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRARBMECCLAFV-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.